molecular formula C7H9NO5 B033229 (1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid CAS No. 191471-51-9

(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

Cat. No. B033229
CAS RN: 191471-51-9
M. Wt: 187.15 g/mol
InChI Key: YASVRZWVUGJELU-ADXDAQDCSA-N
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Description

“(1S,4S,5R,6S)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic Acid” is a biochemical used for proteomics research . It contains a total of 23 bonds, including 14 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 2 carboxylic acids (aliphatic), 1 primary amine (aliphatic), 2 hydroxyl groups, and 1 ether .


Molecular Structure Analysis

The molecular structure of this compound includes a three-membered ring, a five-membered ring, and a six-membered ring. It also contains 2 carboxylic acids (aliphatic), 1 primary amine (aliphatic), 2 hydroxyl groups, and 1 ether .

Scientific Research Applications

Neuropharmacology: Metabotropic Glutamate Receptor Agonist

This compound acts as a potent and selective agonist for group II metabotropic glutamate receptors (mGluR2/3). It has been shown to inhibit forskolin-stimulated c-AMP production in cells expressing human mGluR2 or mGluR3, indicating its potential use in the treatment of neurological disorders such as anxiety and schizophrenia .

Drug Discovery: Structure-Activity Relationship Studies

The structural analogs of this compound have been synthesized and characterized to understand the relationship between molecular structure and pharmacological activity. This research aids in the design of new therapeutic agents targeting mGluR2/3 receptors, which could lead to novel treatments for psychiatric conditions .

Molecular Modeling: Agonist-Bound Receptor Structures

Using protein-ligand X-ray crystallography, researchers have determined the structures of agonist-bound human mGlu2 and mGlu3 receptor amino terminal domains. This information is crucial for molecular modeling and drug design, providing insights into how this compound and its analogs interact with the receptors .

Psychopharmacology: Antipsychotic and Analgesic Properties

The compound has demonstrated efficacy in animal models, showing both antipsychotic and analgesic properties. This suggests its potential application in developing medications for pain management and psychotic disorders .

Synthetic Chemistry: Asymmetric Synthesis

The asymmetric synthesis of this compound and its derivatives is a significant area of research. The process involves kinetic resolution of a bicyclic racemic precursor olefin, which is a critical step in producing enantiomerically pure substances for pharmacological testing .

Receptor Pharmacology: Antagonist Development

While this compound is an agonist for mGluR2/3, its hydroxylated or alkoxylated analogs have been found to be potent and selective antagonists for the same receptors. This opens up possibilities for developing new antagonistic drugs for modulating glutamatergic neurotransmission .

Future Directions

The future directions of research involving this compound are not explicitly mentioned in the available resources. Given its use in proteomics research, it may continue to be a valuable tool in studying protein function and interactions .

Mechanism of Action

Target of Action

The primary targets of this compound are the metabotropic glutamate (mGlu) 2 and mGlu 3 receptors . These receptors are part of the G-protein coupled receptor family and play a crucial role in the central nervous system. They are involved in modulating synaptic transmission and neuronal excitability .

Mode of Action

This compound acts as a highly selective and potent agonist for the mGlu 2 and mGlu 3 receptors . It binds to these receptors and activates them, leading to a series of intracellular events.

Result of Action

The activation of mGlu 2 and mGlu 3 receptors by this compound can have various molecular and cellular effects. These effects can influence neuronal excitability and synaptic transmission, potentially impacting cognitive functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s ability to bind to its targets and exert its effects .

properties

IUPAC Name

(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO5/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASVRZWVUGJELU-ADXDAQDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(C2O1)C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@]([C@H]2[C@@H]([C@H]2O1)C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628723
Record name (1S,5R,6S)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

CAS RN

191471-51-9
Record name (1S,5R,6S)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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